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Compound of Interest

Compound Name: 1-(3-Chlorophenyl)ethanol

CAS No.: 6939-95-3

Cat. No.: B1582347 Get Quote

Executive Summary
1-(3-Chlorophenyl)ethanol (CAS: 6939-95-3 for racemic) is a critical chiral building block in

organic synthesis and medicinal chemistry. Distinguished by its meta-chloro substitution on the

phenyl ring and a secondary alcohol functionality, it serves as a versatile scaffold for the

development of serotonin modulators, β3-adrenergic receptor agonists, and agrochemicals.

This guide provides a rigorous analysis of its molecular properties, enantioselective synthesis,

and validation protocols, designed to support high-precision research and development.

Molecular Architecture & Physicochemical Profile
Structural Analysis
The molecule consists of a phenyl ring substituted at the 3-position (meta) with a chlorine atom

and at the 1-position with a 1-hydroxyethyl group. The benzylic carbon (C1 of the ethyl group)

is a stereogenic center, giving rise to two enantiomers: (R)-1-(3-chlorophenyl)ethanol and

(S)-1-(3-chlorophenyl)ethanol.

Chemo-selectivity: The meta-chloro substituent exerts an inductive electron-withdrawing

effect (-I), deactivating the ring towards electrophilic aromatic substitution compared to

unsubstituted phenylethanol, while remaining stable under standard hydride reduction

conditions.
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Stereochemistry: The absolute configuration is determined by the spatial arrangement of the

hydroxyl group. The (S)-enantiomer is frequently the target for bioactive scaffolds due to

specific receptor binding affinities in downstream derivatives.

Quantitative Data Table
Property Value Unit Condition/Note

Molecular Formula C₈H₉ClO - -

Molecular Weight 156.61 g/mol
Monoisotopic Mass:

156.0342

CAS Number 6939-95-3 - Racemic mixture

CAS Number (R) 120121-01-9 - (R)-enantiomer

CAS Number (S) 6939-96-4 - (S)-enantiomer

Boiling Point 130–132 °C
@ 12 mmHg (Lit.)[1]

[2][3]

Boiling Point 83–85 °C
@ 1.5 mmHg (High

vacuum)

Density 1.173 g/mL @ 25 °C

Refractive Index 1.5445 -

pKa ~14.5 -
Secondary alcohol

(Predicted)

Synthetic Pathways & Process Chemistry[4]
The synthesis of 1-(3-chlorophenyl)ethanol generally proceeds via the reduction of 3'-

chloroacetophenone. The choice of reducing agent dictates the stereochemical outcome

(racemic vs. enantiopure).

Pathway A: Chemoselective Reduction (Racemic)
For general intermediate usage where chirality is not a prerequisite or will be induced later,

sodium borohydride (NaBH₄) is the standard reagent.
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Mechanism: Nucleophilic attack of the hydride ion (H⁻) on the carbonyl carbon.

Protocol:

Dissolve 3'-chloroacetophenone (1.0 eq) in Methanol (0.25 M).

Cool to 0°C to minimize byproduct formation.

Add NaBH₄ (0.5 eq) portion-wise (exothermic).

Quench with dilute HCl; extract with Ethyl Acetate.

Yield: Typically >90%.

Pathway B: Enantioselective Biocatalysis (Green
Chemistry)
For pharmaceutical applications requiring high enantiomeric excess (ee >99%), biocatalytic

reduction using ketoreductases (KREDs) or whole-cell systems (e.g., Ligustrum lucidum,

Candida tenuis) is preferred over metal-ligand catalysis due to milder conditions.

Causality: Biocatalysts provide a chiral pocket that rigidly orients the ketone, ensuring

hydride transfer occurs exclusively from the Si or Re face.

Protocol (Example):

Buffer Prep: Phosphate buffer (pH 7.0) with cofactor NADPH/NADH.

Substrate: Add 3'-chloroacetophenone dissolved in minimal DMSO.

Catalyst: Add KRED enzyme or whole-cell suspension.

Incubation: 30°C, 24h, 150 rpm.

Purification: Centrifugation followed by EtOAc extraction.

Synthesis Workflow Diagram
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Figure 1: Divergent synthetic pathways for racemic and enantiopure 1-(3-
chlorophenyl)ethanol.

Analytical Characterization & Validation
Trustworthiness in chemical synthesis relies on rigorous structural confirmation. The following

spectral data provides a self-validating fingerprint for the molecule.

Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):

δ 7.35 (s, 1H): Aromatic proton at C2 (isolated between Cl and alkyl group).

δ 7.25–7.15 (m, 3H): Remaining aromatic protons.

δ 4.86 (q, J = 6.4 Hz, 1H): Methine proton (-CHOH-). The quartet splitting confirms

coupling to the methyl group.

δ 1.49 (d, J = 6.4 Hz, 3H): Methyl group (-CH₃). Diagnostic doublet.

δ ~2.0 (br s, 1H): Hydroxyl proton (-OH), exchangeable with D₂O.

Chiral HPLC Method
To determine enantiomeric excess (ee) of the chiral product:

Column: Chiralcel OD-H or OJ-H (Cellulose tris(3,5-dimethylphenylcarbamate)).
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Mobile Phase: Hexane:Isopropanol (90:10 to 98:2).

Flow Rate: 0.5 – 1.0 mL/min.

Detection: UV @ 254 nm.

Separation: The (S) and (R) enantiomers will exhibit distinct retention times (e.g.,

min,

min depending on exact conditions).

Analytical Logic Flow
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Figure 2: Analytical decision matrix for validating structural integrity and optical purity.

Pharmaceutical & Industrial Applications[3][5][6][7]
[8]
The 1-(3-chlorophenyl)ethanol scaffold is not merely a solvent or byproduct; it is a

sophisticated "chiral handle" used to introduce asymmetry into bioactive molecules.
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Precursor for CNS-Active Agents
The meta-chloro substitution pattern is highly privileged in central nervous system (CNS) drug

design.

Trazodone Analogues: The alcohol is converted to 1-(3-chlorophenyl)piperazine (mCPP)

derivatives via chlorination (using SOCl₂) followed by nucleophilic substitution with

piperazine. These derivatives are investigated as serotonin 5-HT1A/5-HT7 receptor ligands

and antidepressants.

Mechanism: The 3-chlorophenyl ring mimics the indole moiety of serotonin, allowing for high-

affinity binding to 5-HT receptors.

β3-Adrenergic Receptor Agonists
Research indicates that derivatives such as 2-[3-(7-methoxyindol-3-yl)-2-propylamino]-1-(3-
chlorophenyl)ethanol possess β3-adrenergic receptor stimulating activity.

Utility: These compounds are explored for the treatment of obesity (lipolysis stimulation) and

type 2 diabetes (insulin sensitivity enhancement). The chiral center at the ethanol position is

crucial for receptor selectivity.

Safety & Handling (MSDS Highlights)
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[4]

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

Storage: Store in a cool, dry place. The compound is stable but hygroscopic; keep container

tightly closed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1582347?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

